4-methyl-5-[2-(3-methyladamantane-1-carbonyloxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide
Description
4-Methyl-5-[2-(3-methyladamantane-1-carbonyloxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide is a structurally complex thiazolium salt characterized by a positively charged thiazole core substituted with:
- A methyl group at position 4.
- A 2-(3-methyladamantane-1-carbonyloxy)ethyl moiety at position 5, introducing lipophilic and sterically bulky adamantane-derived functionality.
- A 2-oxo-2-phenylethyl group at position 3, contributing aromatic and ketonic reactivity.
This compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution or condensation, analogous to methods for related thiazolium salts (e.g., hydrazonoyl bromide intermediates reacting with thiocyanate derivatives) .
Propriétés
IUPAC Name |
2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3-methyladamantane-1-carboxylate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32NO3S.BrH/c1-18-23(31-17-27(18)15-22(28)21-6-4-3-5-7-21)8-9-30-24(29)26-13-19-10-20(14-26)12-25(2,11-19)16-26;/h3-7,17,19-20H,8-16H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWOQPMXXCRWRI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)C34CC5CC(C3)CC(C5)(C4)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The compound belongs to a broader class of thiazolium bromide derivatives , which share a positively charged thiazole ring but differ in substituents. Key comparisons include:
Key Observations :
- Substituent Diversity: The target compound’s adamantane group distinguishes it from analogs bearing nitroaromatic (e.g., 4-nitrophenyl) or fused heterocyclic (e.g., chromenyl) groups.
- Molecular Weight : The target compound (581.54 g/mol) is heavier than most analogs, reflecting its bulky adamantane substituent.
Physicochemical Properties
- Melting Points : While data for the target compound are absent, analogs like Compound 20 (mp 176°C) and Compound 21 (mp 185°C) exhibit high melting points due to ionic character and aromatic stacking .
- Solubility : The adamantane group in the target compound may reduce aqueous solubility compared to nitro- or hydroxy-substituted analogs, which benefit from polar functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
